molecular formula C28H35N3O B14164326 N-(1-benzyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)decanamide CAS No. 300586-91-8

N-(1-benzyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)decanamide

Cat. No.: B14164326
CAS No.: 300586-91-8
M. Wt: 429.6 g/mol
InChI Key: MJSSQXNXESRVEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

The synthesis of N-(1-benzyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)decanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrroloquinoline Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as an aniline derivative, under acidic or basic conditions.

    Amidation: The final step involves the reaction of the intermediate with decanoic acid or its derivatives to form the amide bond, often facilitated by coupling reagents like EDCI or DCC.

Industrial production methods may involve similar steps but are optimized for scale, yield, and cost-effectiveness. These methods often employ continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

N-(1-benzyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)decanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the quinoline ring.

    Substitution: Electrophilic substitution reactions can occur at the benzyl group, where reagents like bromine or chlorine can introduce halogen atoms.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or platinum oxide. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of N-(1-benzyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)decanamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting cellular processes. In cancer cells, this inhibition can lead to reduced cell proliferation and increased apoptosis . The pathways involved often include signal transduction pathways like the MAPK/ERK pathway, which is crucial for cell growth and survival .

Comparison with Similar Compounds

N-(1-benzyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)decanamide can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

300586-91-8

Molecular Formula

C28H35N3O

Molecular Weight

429.6 g/mol

IUPAC Name

N-(1-benzyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl)decanamide

InChI

InChI=1S/C28H35N3O/c1-2-3-4-5-6-7-11-18-26(32)30-27-23-16-12-13-17-25(23)29-28-24(27)19-20-31(28)21-22-14-9-8-10-15-22/h8-10,12-17H,2-7,11,18-21H2,1H3,(H,29,30,32)

InChI Key

MJSSQXNXESRVEG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)NC1=C2CCN(C2=NC3=CC=CC=C31)CC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.